molecular formula C11H13N3O B8604034 5-propyl-2-pyridin-3-yl-4H-pyrazol-3-one

5-propyl-2-pyridin-3-yl-4H-pyrazol-3-one

Cat. No.: B8604034
M. Wt: 203.24 g/mol
InChI Key: YBBBFTXLNOUTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 5-propyl-2-pyridin-3-yl-4H-pyrazol-3-one (CAS Number: 184708-00-7) is a chemical compound with the molecular formula C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol [ ]. This substance features a pyrazolone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and applications in pharmaceutical research [ Research Significance of the Pyrazolone Scaffold The pyrazolone structural motif is a critical template in drug discovery. Since the 19th century, pyrazolone derivatives have been investigated for their wide spectrum of pharmacological properties [ Potential Research Applications While the specific biological profile of this compound is a subject for ongoing investigation, its structure suggests significant research potential. Pyrazoline and pyrazolone derivatives, particularly 3-substituted variants, are attractive targets in synthetic and medicinal chemistry [ Antimicrobial Agents: Pyrazolone analogues have demonstrated significant activity against various Gram-positive and Gram-negative bacterial strains, as well as fungi [ Cannabinoid Receptor Modulators: Diarylypyrazoline derivatives have been extensively researched as potent Cannabinoid CB1 receptor antagonists, which are relevant for studying obesity, diabetes, and substance abuse disorders [ Anticancer Agents: Some pyrazolone derivatives have shown antitumor activity, with mechanisms of action that can include inhibition of tubulin polymerization [ Handling and Usage For Research Use Only. This product is intended for laboratory research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. It should not be administered to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-propyl-2-pyridin-3-yl-4H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-2-4-9-7-11(15)14(13-9)10-5-3-6-12-8-10/h3,5-6,8H,2,4,7H2,1H3

InChI Key

YBBBFTXLNOUTLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 5 of the pyrazol-3-one ring significantly influence molecular properties. Below is a comparative analysis with key analogs:

Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Activities
5-Propyl-2-pyridin-3-yl-4H-pyrazol-3-one Propyl Pyridin-3-yl ~245.3 High lipophilicity; potential kinase inhibition
5-Methyl-2-(N-pyridin-2-ylglycyl)-4H-pyrazol-3-one Methyl N-Pyridin-2-ylglycyl ~290.3 Enhanced solubility; antimicrobial activity
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-pyridine analog Cyclopropyl 4-(2,4-Difluorophenoxy)-3-isopropoxy ~435.4 DHODH inhibition; improved metabolic stability

Key Observations:

  • Lipophilicity : The propyl group in the target compound increases logP compared to methyl or cyclopropyl analogs, favoring passive diffusion across biological membranes .
  • Solubility : The glycyl group in the 5-methyl analog () introduces polar amide bonds, enhancing aqueous solubility but reducing membrane permeability .
  • Biological Activity: Fluorophenoxy-substituted analogs () exhibit potent dihydroorotate dehydrogenase (DHODH) inhibition due to electron-withdrawing groups enhancing target affinity . The target compound’s pyridin-3-yl group may mimic these interactions but requires empirical validation.

Q & A

Q. Critical factors :

  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Acidic or basic catalysts (e.g., NaOAc) influence cyclization efficiency .

How is the structure of this compound characterized using spectroscopic methods?

Basic
Structural confirmation relies on multi-technique analysis :

  • NMR :
    • ¹H NMR : Peaks at δ 1.5–2.0 ppm (propyl CH₂), δ 8.0–9.0 ppm (pyridine protons).
    • ¹³C NMR : Carbonyl (C=O) signal near δ 165–175 ppm.
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N pyrazole ring) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula C₁₁H₁₃N₃O (calc. 203.1 g/mol) .

What computational methods predict the biological activity of pyrazolone derivatives, and how reliable are these predictions?

Advanced
In silico tools such as molecular docking (AutoDock, Schrödinger) and QSAR models are used to predict interactions with biological targets (e.g., kinases, COX enzymes).

  • Docking studies : Assess binding affinity to receptors like COX-2 using the pyridine and pyrazolone moieties as key pharmacophores .
  • Reliability : Predictions are validated via correlation with in vitro assays (e.g., IC₅₀ values). Discrepancies arise due to solvation effects or protein flexibility .

How can researchers resolve contradictions in reported biological activities of structurally similar pyrazolone derivatives?

Advanced
Contradictions often stem from structural nuances or assay variability . Strategies include:

  • Comparative SAR analysis : Systematically vary substituents (e.g., propyl vs. pentyl chains) to isolate activity trends .
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds to minimize inter-lab variability .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus mechanisms (e.g., anti-inflammatory vs. anticancer activity) .

What physicochemical properties are critical for the stability of this compound in different solvents?

Q. Basic

Property Value/Behavior Method
Solubility Moderate in DMSO, low in waterShake-flask method
logP ~2.1 (predicted)HPLC retention time
pKa ~4.9 (pyrazole NH)Potentiometric titration
Stability : Degrades in basic conditions (pH >9); store in anhydrous, acidic environments .

What strategies optimize regioselectivity in alkylation or acylation reactions of pyrazolone derivatives?

Q. Advanced

  • Directing groups : Use electron-withdrawing substituents (e.g., pyridine) to guide alkylation to the N-1 position .
  • Protection/deprotection : Temporarily block reactive sites (e.g., NH with Boc groups) to achieve selective functionalization .
  • Catalytic systems : Transition metals (e.g., Pd) enhance selectivity in cross-coupling reactions .

Which analytical techniques are recommended for assessing the purity of pyrazolone derivatives during synthesis?

Q. Basic

  • HPLC : Use C18 columns with mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile (80:20 v/v) .
  • TLC : Monitor reaction progress using silica plates and UV visualization.
  • Elemental analysis : Confirm empirical formula (e.g., C₁₁H₁₃N₃O) with <0.3% deviation .

How does the substitution pattern on the pyrazole ring influence the pharmacological profile of pyrazolone derivatives?

Q. Advanced

Substituent Position Effect on Activity
Propyl 5-positionEnhances lipophilicity and CNS uptake
Pyridinyl 2-positionImproves hydrogen bonding with targets
Methyl 3-positionReduces metabolic degradation
Variations in substituents alter binding affinity, bioavailability, and toxicity profiles, as seen in analogs like phenylpyrazolone (anti-inflammatory) and 3-methylpyrazolone (analgesic) .

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